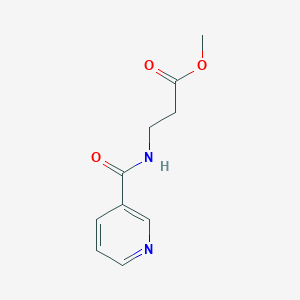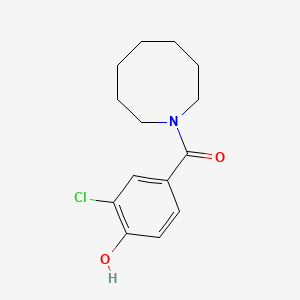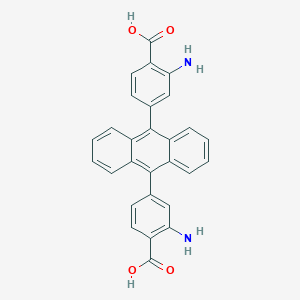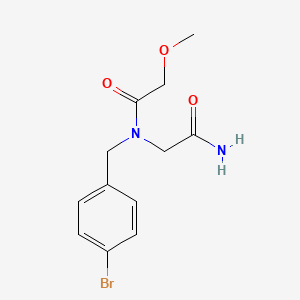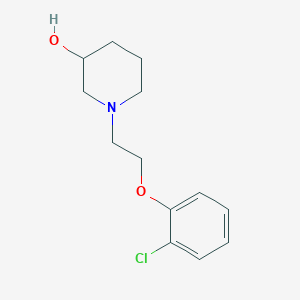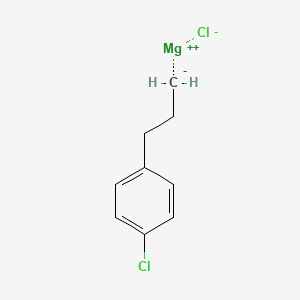
3-(4-Chlorophenyl)propylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)propylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent commonly used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Chlorophenyl)propylmagnesium chloride typically involves the reaction of 3-(4-chlorophenyl)propyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Reactant Preparation: Ensuring the purity of 3-(4-chlorophenyl)propyl bromide and magnesium.
Reaction Setup: Using large reactors equipped with inert gas purging systems.
Reaction Monitoring: Continuously monitoring the reaction parameters such as temperature and pressure.
Product Isolation: Isolating the Grignard reagent and storing it under an inert atmosphere to maintain its reactivity.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)propylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are often carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
科学研究应用
3-(4-Chlorophenyl)propylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Intermediate in the synthesis of drug molecules.
Industry: Production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)propylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used for nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
3-(4-Chlorophenyl)propylmagnesium chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and selectivity in synthetic applications. This makes it particularly useful for synthesizing compounds with similar structural motifs.
属性
分子式 |
C9H10Cl2Mg |
|---|---|
分子量 |
213.38 g/mol |
IUPAC 名称 |
magnesium;1-chloro-4-propylbenzene;chloride |
InChI |
InChI=1S/C9H10Cl.ClH.Mg/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1-3H2;1H;/q-1;;+2/p-1 |
InChI 键 |
CUAULHVUXHQLNR-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCC1=CC=C(C=C1)Cl.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14899377.png)

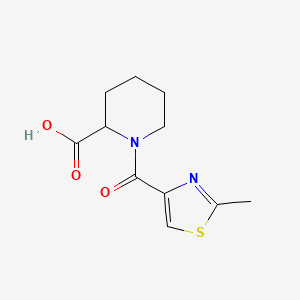

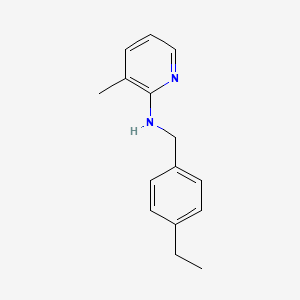
![6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14899406.png)
